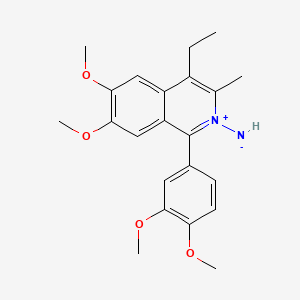

Tofisoline

Description

Structure

3D Structure

Properties

CAS No. |

29726-99-6 |

|---|---|

Molecular Formula |

C22H26N2O4 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

[1-(3,4-dimethoxyphenyl)-4-ethyl-6,7-dimethoxy-3-methylisoquinolin-2-ium-2-yl]azanide |

InChI |

InChI=1S/C22H26N2O4/c1-7-15-13(2)24(23)22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,23H,7H2,1-6H3 |

InChI Key |

IQLRWLFPGKTMDX-UHFFFAOYSA-N |

SMILES |

CCC1=C([N+](=C(C2=CC(=C(C=C21)OC)OC)C3=CC(=C(C=C3)OC)OC)[NH-])C |

Canonical SMILES |

CCC1=C([N+](=C(C2=CC(=C(C=C21)OC)OC)C3=CC(=C(C=C3)OC)OC)[NH-])C |

Other CAS No. |

29726-99-6 |

Synonyms |

4-ethyl-1-(3,4-dimethoxyphenyl)- -6,7-dimethoxy-3-methylisoquinoline-N-imine tofisoline |

Origin of Product |

United States |

Foundational & Exploratory

Tofisopam Binding Sites in the Central Nervous System: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Tofisopam is an atypical anxiolytic agent belonging to the 2,3-benzodiazepine class of compounds. Unlike the classical 1,4-benzodiazepines, its mechanism of action is not mediated by direct binding to the benzodiazepine site on the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] This guide provides an in-depth technical overview of the established and putative binding sites of Tofisopam within the central nervous system (CNS). The primary molecular targets are identified as various phosphodiesterase (PDE) isoenzymes.[1][2][3] Quantitative binding data, detailed experimental methodologies for key assays, and visualizations of relevant pathways and workflows are presented to offer a comprehensive resource for researchers in neuroscience and pharmacology.

Primary Binding Sites: Phosphodiesterase Isoenzymes

The principal mechanism of action of Tofisopam in the CNS is the inhibition of several phosphodiesterase (PDE) isoenzymes.[1][2][3] PDEs are critical signaling enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, Tofisopam can modulate downstream signaling cascades, which is believed to underpin its therapeutic effects.[4]

Quantitative Binding Affinity Data

Tofisopam exhibits a selective but relatively low-affinity binding profile for several PDE isoenzymes. The half-maximal inhibitory concentration (IC50) values from key studies are summarized in the table below. The data indicates the highest affinity for PDE-4A1, followed by PDE-10A1, PDE-3, and PDE-2A3.[1][3] It is noteworthy that while these are the primary targets, the affinities are in the micromolar to high nanomolar range.[1][3]

| Target Isoenzyme | Tofisopam IC50 (µM) | Reference |

| PDE-4A1 | 0.42 ± 0.8 | [1] |

| PDE-10A1 | 0.92 ± 1.2 | [1] |

| PDE-3A | 1.98 ± 1.7 | [1] |

| PDE-2A3 | 2.11 ± 1.8 | [1] |

| PDE-1 | Weak Inhibition (IC50 > 10 µM) | [1] |

| PDE-5 | Weak Inhibition (IC50 > 10 µM) | [1] |

| PDE-6 | No Interaction | [1] |

| PDE-8 | No Interaction | [1] |

| PDE-9 | No Interaction | [1] |

| PDE-11 | No Interaction | [1] |

Table 1: Tofisopam Inhibitory Activity at PDE Isoenzymes

Further studies have also reported affinity for PDE-10A with an IC50 of 264 nM for the racemate and have shown stereoselectivity for PDE4D, with the S(-)-enantiomer having a significantly higher affinity (117 nM) than the R(+)-enantiomer (1,257 nM).[3]

Experimental Protocol: Phosphodiesterase Inhibition Assay (IMAP® Technology)

The quantitative data presented above was primarily generated using the IMAP (Immobilized Metal Ion Affinity-Based Fluorescence Polarization) technology, a common non-antibody-based platform for measuring the activity of PDEs.[1][2]

Principle: The IMAP assay is based on the high-affinity binding of trivalent metal ions to phosphate groups.[2] In the context of a PDE assay, the enzyme hydrolyzes a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) to its corresponding nucleotide monophosphate (e.g., FAM-AMP). A binding reagent containing nanoparticles coated with a trivalent metal is then added. This reagent binds to the phosphate group on the newly formed FAM-AMP, causing a significant change in the molecule's effective size. This change is detected as an increase in fluorescence polarization (FP). An inhibitor like Tofisopam will prevent the formation of FAM-AMP, thus resulting in a low FP signal.

Detailed Methodology (Based on Rundfeldt et al., 2010 and IMAP technical documentation): [1][2]

-

Reagent Preparation:

-

Assay Buffer: A standard buffer such as 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, and 0.1% BSA is prepared.

-

Tofisopam Stock: Tofisopam is dissolved in 100% DMSO to create a high-concentration stock solution.

-

Working Solutions: Serial dilutions of Tofisopam are prepared in the assay buffer. The final DMSO concentration in the assay well is kept low (e.g., 0.1%) to avoid interference.

-

Enzyme and Substrate: Human recombinant PDE enzymes and a fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP) are diluted to their optimal working concentrations in the assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Dispense the Tofisopam working solutions into the wells of the microplate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add the diluted PDE enzyme to the wells and incubate for a short period to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the fluorescently labeled substrate.

-

Incubate the reaction mixture at room temperature for a predetermined time (e.g., 30-60 minutes).

-

Terminate the reaction by adding the IMAP Binding Solution, which contains the trivalent metal-coated nanoparticles and binding buffers.

-

Incubate for an additional period (e.g., 90 minutes) at room temperature to allow for the binding of the phosphorylated product to the nanoparticles.

-

-

Data Acquisition and Analysis:

-

Read the fluorescence polarization on a suitable plate reader.

-

The FP values are then used to calculate the percentage of inhibition for each Tofisopam concentration.

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation. For the study by Rundfeldt et al., an 8-point assay with three parallel experiments for each isoenzyme was used for IC50 determination.[2]

-

Other Potential Tofisopam Binding Sites

GABA-A Receptor Benzodiazepine Site

A defining characteristic of Tofisopam is its lack of significant binding affinity for the classical benzodiazepine binding site on the GABA-A receptor.[1][2][3] This is in stark contrast to 1,4-benzodiazepines like diazepam and is the reason for Tofisopam's atypical pharmacological profile, which is devoid of sedative, muscle relaxant, and anticonvulsant effects at therapeutic doses.[2] While it does not bind directly, some studies suggest Tofisopam may indirectly modulate the affinity of benzodiazepine receptors.[5]

The "Girisopam Binding Site" in the Basal Ganglia

Research has identified a unique and specific binding site for 2,3-benzodiazepines, including Tofisopam, which is densely located in the basal ganglia, particularly the striatum. This site has been named the "girisopam binding site" after a related compound with high affinity. It is suggested that these binding sites are located on the projecting neurons of the striatum. There is a strong overlap in the distribution of this binding site and the PDE-10 isoenzyme, leading to the hypothesis that the "girisopam binding site" may be associated with or identical to PDE-10.

Sigma (σ) Receptors and Adenosine Receptors

There is currently no direct, high-affinity binding evidence (e.g., Ki or IC50 values) in the public domain to suggest that Tofisopam is a potent ligand for either sigma (σ) receptors or adenosine receptors. While these receptors are important in the CNS and are targets for other psychoactive drugs, they are not considered primary binding sites for Tofisopam based on available literature. Standard radioligand binding assays would be the conventional method to definitively rule out or confirm clinically relevant interactions.

Visualizations

Caption: Tofisopam's role in the PDE signaling pathway.

Caption: Experimental workflow for an IMAP PDE inhibition assay.

Conclusion

The primary binding sites for Tofisopam in the central nervous system are isoenzymes of the phosphodiesterase family, with the highest affinity demonstrated for PDE-4A1 and PDE-10A1. This interaction elevates intracellular levels of second messengers cAMP and cGMP, thereby modulating various downstream cellular functions. Critically, Tofisopam is distinguished from classical benzodiazepines by its lack of direct binding to the GABA-A receptor. While a unique binding site for 2,3-benzodiazepines has been identified in the basal ganglia and is likely associated with PDE-10, further research is required to fully elucidate its molecular identity and functional significance. There is no substantial evidence to suggest that sigma or adenosine receptors are primary targets for Tofisopam. This guide provides a foundational understanding for future research and development involving this atypical anxiolytic.

References

- 1. Assay in Summary_ki [bdb99.ucsd.edu]

- 2. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tofisopam = 98 HPLC, solid 22345-47-7 [sigmaaldrich.com]

- 4. moleculardevices.com [moleculardevices.com]

- 5. Tofizopam modulates the affinity of benzodiazepine receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Atypical Anxiolytic: An In-depth Technical Guide to the Discovery and Development of Tofisopam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofisopam, a novel 2,3-benzodiazepine derivative, represents a significant departure from classical 1,4-benzodiazepines in both its chemical structure and pharmacological profile. Developed in Hungary, its journey from synthesis to clinical application reveals a unique mechanism of action centered on phosphodiesterase (PDE) inhibition rather than direct GABAergic modulation. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental findings related to Tofisopam. It includes a detailed examination of its synthesis, preclinical and clinical pharmacology, and mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations to serve as a valuable resource for researchers and professionals in the field of drug development.

Discovery and Historical Development

Tofisopam was first synthesized in Hungary by scientists at EGIS Pharmaceuticals.[1] Marketed under the brand name Grandaxin, it was developed as an anxiolytic with a distinct profile from the widely recognized 1,4-benzodiazepines.[1] Unlike its predecessors, Tofisopam was found to exert its anxiolytic effects without the pronounced sedative, muscle relaxant, or anticonvulsant properties typically associated with benzodiazepines.[1] This unique characteristic sparked interest in its underlying mechanism of action, leading to the discovery of its role as a phosphodiesterase inhibitor.

Chemical Synthesis

The initial synthesis of Tofisopam was described in Hungarian patent HU 155,572. The process involves a multi-step chemical synthesis. While various synthetic routes have since been developed, including a photoinduced CO2 fixation method, a common pathway is outlined below.[2]

Experimental Protocol: Synthesis of Tofisopam

Materials:

-

3-(2-bromo-4,5-dimethoxyphenyl)-pentan-2-one

-

N-bromo-succinimide

-

Methanol or Ethanol

-

Hydrazine hydrate

-

Lower aliphatic alcohols (e.g., methanol, ethanol, isopropanol)

-

Glacial acetic acid

-

Hydrochloric acid or Sulfuric acid (optional)

Procedure:

-

Bromination: 3-(3,4-dimethoxy-phenyl)-pentan-2-one is brominated using N-bromo-succinimide in a lower aliphatic alcohol like methanol or ethanol. The reaction is typically carried out at a temperature between 0-30°C. The resulting bromo compound, 3-(2-bromo-4,5-dimethoxy-phenyl)-pentan-2-one, is isolated after the removal of the succinimide byproduct.[3]

-

Cyclization: The intermediate is then reacted with hydrazine hydrate to form the benzodiazepine ring. This reaction can be performed with or without a solvent. Suitable solvents include lower aliphatic alcohols or glacial acetic acid. The reaction temperature can range from 10°C to 100°C. The presence of an inorganic or organic acid, such as hydrochloric acid, sulfuric acid, or acetic acid, can facilitate the reaction.[3]

-

Purification: The final product, Tofisopam, is then purified using standard laboratory techniques such as recrystallization.

Preclinical Pharmacology

Preclinical studies in animal models were instrumental in elucidating the unique pharmacological profile of Tofisopam. These studies established its anxiolytic-like effects and its lack of typical benzodiazepine-related side effects.

Quantitative Data from Preclinical Studies

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Rat | Oral | 825 mg/kg | [4][5] |

| Rat | Intraperitoneal | 1270 mg/kg | [4] | |

| Rat | Subcutaneous | >10000 mg/kg | [4] | |

| Rat | Intravenous | 103 mg/kg | [4] | |

| Mouse | Oral | 3800 mg/kg | [4] | |

| Mouse | Intraperitoneal | 1950 mg/kg | [4] | |

| Mouse | Subcutaneous | >10000 mg/kg | [4] | |

| Mouse | Intravenous | 415 mg/kg | [4] |

Experimental Protocol: Assessment of Anxiolytic Activity (Elevated Plus Maze)

A standard method to assess anxiolytic activity in rodents is the elevated plus maze test.

Apparatus:

-

A plus-shaped maze raised from the floor.

-

Two open arms and two closed arms.

Procedure:

-

Animals (e.g., rats or mice) are treated with Tofisopam or a vehicle control at specified doses and time points before testing.

-

Each animal is placed at the center of the maze, facing an open arm.

-

The animal's behavior is recorded for a set period (e.g., 5 minutes).

-

Key parameters measured include the time spent in the open arms versus the closed arms and the number of entries into each arm type.

-

An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Clinical Pharmacology

Clinical trials have confirmed the anxiolytic efficacy of Tofisopam in humans and have further characterized its favorable side-effect profile compared to traditional benzodiazepines.

Clinical Trial: Tofisopam vs. Diazepam and Placebo

A notable double-blind, randomized, crossover, placebo-controlled pilot study compared the anxiolytic properties of Tofisopam, diazepam, and a placebo in outpatients with generalized anxiety disorder.[6][7]

Methodology:

-

Participants: 66 outpatients diagnosed with generalized anxiety disorder.[6][7]

-

Treatment: Patients were randomized to receive Tofisopam (50 mg three times a day), diazepam (5 mg three times a day), or a placebo for two weeks.[6][7]

-

Assessment: The primary efficacy measure was the Hamilton Anxiety Rating Scale (HARS), a clinician-administered questionnaire designed to assess the severity of anxiety symptoms.[6][7]

Experimental Protocol: Hamilton Anxiety Rating Scale (HARS) Administration

Procedure:

-

A trained clinician conducts a semi-structured interview with the patient.

-

The clinician rates the patient on 14 items, each representing a symptom of anxiety.

-

Each item is scored on a 5-point scale, ranging from 0 (not present) to 4 (severe).

-

The total score is the sum of the scores for all 14 items, with higher scores indicating greater anxiety severity.

Quantitative Results from Clinical Trial

| Group | Mean Baseline HARS Score | Mean Change from Baseline | p-value vs. Placebo |

| Tofisopam | 21.4 | Significant Improvement | <0.05 |

| Diazepam | 23.0 | Significant Improvement | <0.05 |

| Placebo | 22.6 | Less Improvement | - |

HARS: Hamilton Anxiety Rating Scale. Data adapted from a study comparing Tofisopam, Diazepam, and Placebo.[6]

The study found that both Tofisopam and diazepam produced a significantly greater improvement in HARS scores compared to placebo.[6] Notably, there was no significant difference in efficacy between Tofisopam and diazepam.[6] However, adverse effects and withdrawal symptoms were reported less frequently in the Tofisopam group.[6]

Mechanism of Action: Phosphodiesterase Inhibition

The primary mechanism of action of Tofisopam is the inhibition of phosphodiesterase (PDE) isoenzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This mode of action is distinct from classical benzodiazepines that potentiate the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[8][9]

Quantitative Data: PDE Inhibition

| PDE Isoenzyme | IC50 (µM) |

| PDE-4A1 | 0.42 |

| PDE-10A1 | 0.92 |

| PDE-3 | 1.98 |

| PDE-2A3 | 2.11 |

IC50 values represent the concentration of Tofisopam required to inhibit 50% of the enzyme's activity.[9]

Experimental Protocol: Phosphodiesterase Inhibition Assay

A common method to determine PDE inhibition is a cAMP-based assay.

Materials:

-

Recombinant human PDE enzymes

-

cAMP substrate

-

Tofisopam at various concentrations

-

A detection system to measure the product of cAMP hydrolysis (AMP) or the remaining cAMP.

Procedure:

-

The PDE enzyme is incubated with its substrate, cAMP, in the presence of varying concentrations of Tofisopam.

-

The reaction is allowed to proceed for a defined period.

-

The reaction is stopped, and the amount of AMP produced or the remaining cAMP is quantified.

-

The percentage of enzyme inhibition is calculated for each Tofisopam concentration.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Tofisopam concentration and fitting the data to a dose-response curve.

Signaling Pathway

Pharmacokinetics

Understanding the pharmacokinetic profile of Tofisopam is crucial for determining appropriate dosing regimens and predicting its therapeutic effects.

Human Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [10] |

| Elimination Half-life (t1/2) | 6-8 hours | [5] |

Conclusion

Tofisopam stands out as an atypical anxiolytic with a well-defined history of development and a unique mechanism of action. Its discovery and subsequent research have provided valuable insights into the pharmacology of anxiety and the potential for targeting phosphodiesterase enzymes for therapeutic benefit. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers, fostering a deeper understanding of Tofisopam's journey from a novel chemical entity to a clinically effective medication. This knowledge can serve as a foundation for the development of new and improved anxiolytic agents with favorable safety and efficacy profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Tofisopam by Way of Photoinduced CO2 Fixation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2003050092A2 - Process for the preparation of tofisopam and new intermediates - Google Patents [patents.google.com]

- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. A Comparison of the Anxiolytic Properties of Tofisopam and Diazepam: A Double-Blind, Randomized, Crossover, Placebo-Con… [ouci.dntb.gov.ua]

- 8. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis | springermedizin.de [springermedizin.de]

- 10. drdoping.com [drdoping.com]

Tofisopam: A Technical Guide to its Non-Sedative Anxiolytic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofisopam is an atypical anxiolytic agent that has garnered significant interest within the scientific community due to its unique pharmacological profile. Unlike classical 1,4-benzodiazepines, tofisopam exerts its anxiety-reducing effects without the common side effects of sedation, muscle relaxation, or anticonvulsant activity. This makes it a compelling subject of research for the development of novel anxiolytic therapies with improved tolerability. This in-depth technical guide provides a comprehensive overview of the research into tofisopam's non-sedative anxiolytic properties, focusing on its mechanism of action, experimental evaluation, and key quantitative data.

Mechanism of Action: A Departure from Classical Benzodiazepines

Tofisopam's mechanism of action fundamentally differs from that of traditional benzodiazepines. It does not bind to the benzodiazepine binding site on the γ-aminobutyric acid (GABA)A receptor, the primary target for drugs like diazepam. Instead, its anxiolytic effects are primarily attributed to its activity as a phosphodiesterase (PDE) inhibitor.

Tofisopam selectively inhibits several PDE isoenzymes, with the highest affinity for PDE-4A1, followed by PDE-10A1, PDE-3A, and PDE-2A3. By inhibiting these enzymes, tofisopam prevents the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to their accumulation within neuronal cells. This elevation in second messenger levels is believed to mediate the downstream signaling cascades responsible for its anxiolytic effects.

The inhibition of PDE-4, in particular, is linked to an increase in cAMP levels, which can modulate the activity of various downstream effectors, including protein kinase A (PKA) and exchange protein activated by cAMP (EPAC). These pathways are involved in synaptic plasticity and neuronal excitability. The inhibition of PDE-10A, highly expressed in the striatum, is thought to modulate dopamine signaling, which may also contribute to its anxiolytic and cognitive-enhancing effects.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data from in vitro and in vivo studies on tofisopam.

Table 1: In Vitro Phosphodiesterase (PDE) Inhibition by Tofisopam

| PDE Isoenzyme | IC50 (µM) |

| PDE-2A3 | 2.11 ± 1.8 |

| PDE-3A | 1.98 ± 1.7 |

| PDE-4A1 | 0.42 ± 0.8 |

| PDE-10A1 | 0.92 ± 1.2 |

Data compiled from a study utilizing IMAP Technology for PDE inhibition screening.

Table 2: Preclinical Efficacy of Tofisopam in Animal Models of Anxiety

| Animal Model | Species | Dose Range (mg/kg) | Key Findings |

| Elevated Plus-Maze | Rat | 12.5 - 50 | Increased time spent in and entries into open arms. |

| Light-Dark Box | Mouse | 25 - 100 | Increased time spent in the light compartment. |

| Marble-Burying Test | Mouse | 50 | Significantly reduced the number of marbles buried. |

This table represents a summary of findings from various preclinical studies. Specific dose-response relationships may vary between studies.

Table 3: Assessment of Sedative Properties of Tofisopam

| Test | Species | Dose Range (mg/kg) | Outcome |

| Locomotor Activity | Mouse | 25 - 100 | No significant effect on spontaneous locomotor activity. |

| Rotarod Test | Rat | up to 100 | Did not impair motor coordination. |

This table summarizes the general findings regarding tofisopam's lack of sedative effects at anxiolytically effective doses.

Experimental Protocols

Detailed methodologies for key experiments cited in tofisopam research are provided below.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of tofisopam against various PDE isoenzymes.

-

Methodology:

-

Assay Principle: The assay is based on the IMAP (Immobilized Metal Affinity Particles) technology, which quantifies the amount of nucleotide monophosphate (AMP or GMP) produced from the enzymatic degradation of cAMP or cGMP by PDEs.

-

Reagents: Recombinant human PDE isoenzymes, cAMP or cGMP substrate, IMAP binding buffer, IMAP beads, and fluorescently labeled nucleotide monophosphate tracer.

-

Procedure:

-

Tofisopam is serially diluted to various concentrations.

-

The PDE enzyme, substrate, and tofisopam (or vehicle control) are incubated together in a microplate well.

-

The IMAP binding solution containing IMAP beads and the fluorescent tracer is added to the wells. The beads bind to the phosphate group of the newly formed nucleotide monophosphate, displacing the fluorescent tracer.

-

The fluorescence polarization of the solution is measured. A decrease in fluorescence polarization indicates a higher concentration of unlabeled nucleotide monophosphate, and thus higher PDE activity.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of PDE inhibition against the logarithm of the tofisopam concentration and fitting the data to a sigmoidal dose-response curve.

-

Elevated Plus-Maze (EPM) Test

-

Objective: To assess the anxiolytic-like effects of tofisopam in rodents.

-

Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.

-

Animals: Adult male rats or mice.

-

Procedure:

-

Animals are administered tofisopam or a vehicle control at a specified time before the test.

-

Each animal is placed in the center of the maze, facing an open arm.

-

The animal is allowed to freely explore the maze for a 5-minute period.

-

The session is recorded by a video camera mounted above the maze.

-

-

Data Analysis: The following parameters are scored:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

-

An In-Depth Technical Guide to the In-Vitro Studies of Tofisopam

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tofisopam is a clinically effective anxiolytic agent belonging to the 2,3-benzodiazepine class of compounds. Its pharmacological profile is notably distinct from classical 1,4-benzodiazepines, as it produces anxiolysis without significant sedative, muscle relaxant, or anticonvulsant side effects.[1][2] This distinction has prompted significant investigation into its mechanism of action. While its structural classification suggests an interaction with the γ-aminobutyric acid (GABA) system, in-vitro evidence presents a more complex picture. This guide summarizes the key in-vitro findings, clarifying that the primary, well-documented mechanism of Tofisopam is not direct modulation of GABA-A receptors, but rather the inhibition of phosphodiesterase (PDE) enzymes.

Tofisopam and the GABA-A Receptor: An Indirect Relationship

Contrary to what its classification as a benzodiazepine might imply, multiple in-vitro studies have established that Tofisopam does not bind to the classical benzodiazepine binding site on the GABA-A receptor complex.[1][3] This fundamental difference explains its atypical clinical profile.

-

Binding Assays: Radioligand binding studies consistently show that Tofisopam fails to displace classical benzodiazepine site ligands from the GABA-A receptor.

-

Electrophysiology: There is a notable absence of published in-vitro electrophysiological data demonstrating that Tofisopam directly potentiates GABA-evoked chloride currents. Such potentiation is the hallmark of positive allosteric modulators of the GABA-A receptor, like diazepam.

The lack of direct, potent modulation of the GABA-A receptor is consistent with Tofisopam's inability to produce the sedative, muscle relaxant, and strong anticonvulsant effects associated with traditional benzodiazepines.[1]

Primary Mechanism of Action: Phosphodiesterase Inhibition

The most robust and quantitatively described in-vitro mechanism of action for Tofisopam is the inhibition of several phosphodiesterase (PDE) isoenzymes.[3][4] PDEs are critical intracellular enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger. By inhibiting PDEs, Tofisopam increases intracellular cAMP levels, a mechanism believed to underlie its anxiolytic effects.[5]

Quantitative Data: Tofisopam's Inhibitory Activity on PDE Isoenzymes

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Tofisopam against various human PDE isoenzymes as determined by in-vitro assays.

| PDE Isoenzyme | IC₅₀ (μM) | Reference |

| PDE-4A1 | 0.42 | [1][3] |

| PDE-10A1 | 0.92 | [1][3] |

| PDE-3 | 1.98 | [1][3] |

| PDE-2A3 | 2.11 | [1][3] |

| PDE-1 / PDE-5 | Weak | [4] |

| PDE-6 / 8 / 9 / 11 | No significant interaction | [4] |

Data presented as mean values from referenced studies. "Weak" indicates inhibition of less than 50% at a concentration of 10,000 μM.

Signaling Pathway of Tofisopam via PDE Inhibition

The diagram below illustrates the proposed signaling cascade initiated by Tofisopam.

Experimental Protocols

This section provides a representative methodology for an in-vitro assay used to quantify the inhibitory effect of Tofisopam on phosphodiesterases.

Protocol: In-Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol is a composite based on standard methodologies described in the literature for determining the IC₅₀ of a compound against PDE isoenzymes.[3][4][6]

Objective: To determine the IC₅₀ value of Tofisopam for a specific recombinant human PDE isoenzyme (e.g., PDE-4A1).

A. Reagents and Materials:

-

Recombinant human PDE enzyme (e.g., PDE-4A1)

-

Tofisopam (dissolved in 100% DMSO to create a stock solution)

-

Reference PDE inhibitor (e.g., Rolipram for PDE4)

-

Assay Buffer (e.g., Tris-HCl, MgCl₂, pH 7.5)

-

Substrate: ³H-labeled cAMP

-

Scintillation Proximity Assay (SPA) beads

-

96-well microplates

-

Scintillation counter

B. Assay Procedure:

-

Compound Dilution: Prepare a serial dilution of Tofisopam in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., 0.1%) to avoid solvent effects.[3][4]

-

Reaction Mixture: In a 96-well plate, add the following in order:

-

Assay Buffer

-

Tofisopam dilution (or reference inhibitor, or vehicle control)

-

Recombinant PDE enzyme

-

-

Pre-incubation: Gently mix and pre-incubate the plate for 15-20 minutes at room temperature to allow the compound to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the ³H-cAMP substrate to all wells.

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 30°C. The duration should be within the linear range of the enzyme kinetics.

-

Reaction Termination: Terminate the reaction by adding SPA beads. The beads bind to the radiolabeled product (e.g., ³H-AMP), bringing it into proximity to the scintillant within the bead, which generates a light signal. Unreacted ³H-cAMP does not bind and produces no signal.

-

Signal Detection: After a settling period, read the plate on a scintillation counter to measure the signal in each well.

C. Data Analysis:

-

Calculate the percent inhibition for each concentration of Tofisopam relative to the vehicle (0% inhibition) and a control with a saturating concentration of a reference inhibitor (100% inhibition).

-

Plot the percent inhibition against the logarithm of the Tofisopam concentration.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.

Workflow for PDE Inhibition Assay

The following diagram outlines the logical flow of the experimental protocol described above.

Conclusion

In-vitro studies of Tofisopam reveal a mechanism of action that diverges significantly from classical benzodiazepines. The evidence does not support a direct, functionally relevant interaction with the benzodiazepine binding site on GABA-A receptors. Instead, the primary mechanism is the inhibition of phosphodiesterase isoenzymes, particularly PDE-4 and PDE-10, with low micromolar affinity.[1][3] This mode of action, leading to an increase in intracellular cAMP, is consistent with Tofisopam's unique clinical profile as a non-sedating anxiolytic. For drug development professionals and researchers, Tofisopam serves as a key example of how structural modifications to a common scaffold can result in a fundamentally different pharmacological mechanism, highlighting the importance of looking beyond structural classification to empirical in-vitro data.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Is tofisopam an atypical anxiolytic? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis | springermedizin.de [springermedizin.de]

- 5. What is the mechanism of Tofisopam? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Pharmacokinetics and Metabolism of Tofisopam in Rodents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofisopam, a 2,3-benzodiazepine derivative, exhibits anxiolytic properties with a pharmacological profile distinct from classical 1,4-benzodiazepines. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Tofisopam in rodent models, primarily rats and mice. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing and interpreting preclinical studies. This document summarizes key pharmacokinetic parameters, details metabolic pathways, outlines experimental protocols, and visualizes relevant biological processes.

Pharmacokinetics of Tofisopam in Rodents

Tofisopam displays rapid absorption and follows a two-compartment open model in rodents.[1] The pharmacokinetic profile is characterized by a swift distribution phase and a relatively short elimination half-life.

Quantitative Pharmacokinetic Parameters

The following tables summarize the available quantitative pharmacokinetic data for Tofisopam in rats and mice following oral (PO) and intravenous (IV) administration.

Table 1: Pharmacokinetic Parameters of Tofisopam in Rats (Oral Administration)

| Parameter | Value | Species/Strain | Dose (mg/kg) | Reference |

| Tmax (h) | 0.5 - 1.0 | Rat | Not Specified | [1] |

| Cmax (ng/mL) | Data Not Available | - | - | - |

| AUC (ng·h/mL) | Data Not Available | - | - | - |

| Half-life (t½) (h) | Short | Rat | Not Specified | [2] |

Table 2: Pharmacokinetic Parameters of Tofisopam in Mice (Intravenous Administration)

| Parameter | Value | Species/Strain | Dose (mg/kg) | Reference |

| Half-life (t½) (h) | Short | Mouse | 50 (i.p.) | [2] |

| Cmax (ng/mL) | Data Not Available | - | - | - |

| AUC (ng·h/mL) | Data Not Available | - | - | - |

Note: Intraperitoneal (i.p.) administration data is included as a relevant indicator of systemic exposure, though it differs from intravenous administration.

Metabolism of Tofisopam in Rodents

The primary metabolic pathway for Tofisopam in rodents is demethylation.[1] This process occurs at various positions on the molecule, leading to the formation of several metabolites.

Major Metabolic Pathway: Demethylation

The biotransformation of Tofisopam predominantly involves the removal of methyl groups from its methoxy moieties. This process is catalyzed by cytochrome P450 enzymes in the liver. The resulting demethylated metabolites are subsequently conjugated, often with glucuronic acid, to facilitate their excretion.

Table 3: Identified Metabolites of Tofisopam in Rodents

| Metabolite | Description | Method of Identification | Reference |

| Monodemethylated Metabolites (M1-M4) | Tofisopam with one methyl group removed | LC-MS/MS | [1] |

| Didemethylated Metabolites (M5-M6) | Tofisopam with two methyl groups removed | LC-MS/MS | [1] |

Note: The specific positions of demethylation and the quantitative distribution of these metabolites in rodents require further investigation.

Experimental Protocols

This section details the methodologies for key experiments in the study of Tofisopam's pharmacokinetics and metabolism in rodents.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for a single-dose oral pharmacokinetic study of Tofisopam in rats.

3.1.1. Animal Model

-

Species: Sprague-Dawley rats

-

Sex: Male

-

Weight: 200-250 g

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be fasted overnight before dosing.

3.1.2. Dosing

-

Formulation: Tofisopam suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Route of Administration: Oral gavage.

-

Dose Volume: 5 mL/kg.

3.1.3. Blood Sampling

-

Collection Site: Jugular vein or tail vein.

-

Time Points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

-

Sample Processing: Blood samples are collected into heparinized tubes and centrifuged to obtain plasma. Plasma samples are stored at -80°C until analysis.

3.1.4. Bioanalysis

-

Method: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Instrumentation: A validated LC-MS/MS method for the quantification of Tofisopam and its major metabolites in rat plasma.

LC-MS/MS Method for Quantification of Tofisopam and Metabolites

This protocol provides a general framework for the development of an LC-MS/MS method for the analysis of Tofisopam and its metabolites in rodent plasma.

3.2.1. Sample Preparation

-

Technique: Protein precipitation or solid-phase extraction (SPE).

-

Procedure (Protein Precipitation): To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard. Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then transferred for analysis.

3.2.2. Liquid Chromatography

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

3.2.3. Mass Spectrometry

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Tofisopam and its metabolites. The mass transitions for Tofisopam are m/z 383.4 → 298.4, for monodemethylated metabolites (M1-M4) are m/z 369.4 → 284.3, and for didemethylated metabolites (M5-M6) are m/z 355.4 → 242.2.[1]

Visualizations

The following diagrams illustrate key experimental workflows and the proposed signaling pathway of Tofisopam.

Conclusion

Tofisopam exhibits rapid absorption and is primarily metabolized through demethylation in rodents. Its unique mechanism of action, involving the inhibition of phosphodiesterases, sets it apart from traditional benzodiazepines. The provided data and protocols serve as a foundational resource for further preclinical investigation into the pharmacokinetic and metabolic properties of Tofisopam. Further studies are warranted to obtain a more complete quantitative picture of its pharmacokinetic parameters and metabolite profile in different rodent species and under various experimental conditions.

References

Tofisopam's Enigmatic Influence on Prefrontal Cortex Dopamine: A Technical Whitepaper

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current understanding of tofisopam's effects on dopamine release in the prefrontal cortex (PFC). While direct, quantitative evidence remains elusive in the scientific literature, this paper synthesizes the known pharmacological actions of tofisopam to build a scientifically grounded hypothesis of its potential impact on this critical neural circuit. We will explore its unique mechanism as a phosphodiesterase (PDE) inhibitor, detail relevant experimental methodologies for future investigation, and provide visual representations of the hypothesized signaling pathways and experimental workflows.

Introduction: Tofisopam as an Atypical Anxiolytic

Tofisopam is a 2,3-benzodiazepine that stands apart from its classical 1,4-benzodiazepine counterparts. It exerts anxiolytic effects without the pronounced sedative, muscle relaxant, or anticonvulsant properties typically associated with this drug class. This distinct profile is attributed to its unique mechanism of action, which does not involve direct modulation of the GABA-A receptor. Instead, the primary mechanism of tofisopam is the inhibition of phosphodiesterase (PDE) enzymes, which has downstream effects on various neurotransmitter systems, including the dopaminergic pathways.

The mesocortical dopamine pathway, originating in the ventral tegmental area (VTA) and projecting to the prefrontal cortex, is crucial for regulating cognition, motivation, and executive function. Hypoactivity of this pathway is implicated in the negative and cognitive symptoms of schizophrenia. Given tofisopam's atypical profile and its interaction with dopamine-modulating enzymes, its effect on the PFC is a subject of significant interest for therapeutic development.

Quantitative Data: Phosphodiesterase Inhibition Profile of Tofisopam

While direct measurements of tofisopam-induced dopamine release in the PFC are not available in the current literature, quantitative data on its inhibitory action on various PDE isoenzymes have been established. This interaction is central to its proposed mechanism of action on the dopaminergic system.

| PDE Isoenzyme | IC50 (µM) |

| PDE-4A1 | 0.42 |

| PDE-10A1 | 0.92 |

| PDE-3A | 1.98 |

| PDE-2A3 | 2.11 |

| Data represents the concentration of tofisopam required to inhibit 50% of the enzyme's activity. |

Hypothesized Signaling Pathway of Tofisopam in the Prefrontal Cortex

Tofisopam's influence on dopamine release in the prefrontal cortex is likely indirect, mediated by its inhibition of PDE enzymes, particularly PDE10A, which is highly expressed in the medium spiny neurons of the striatum, a key region in dopamine signaling. Inhibition of PDE10A leads to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which can modulate the activity of dopamine neurons projecting to the PFC.

Experimental Protocols: In Vivo Microdialysis for Dopamine Measurement

To definitively determine the effect of tofisopam on dopamine release in the prefrontal cortex, a well-established preclinical technique is in vivo microdialysis in a rodent model. The following protocol outlines the key steps for such an investigation.

Objective: To measure extracellular dopamine and its metabolites in the medial prefrontal cortex (mPFC) of awake, freely moving rats following acute administration of tofisopam.

Materials:

-

Adult male Sprague-Dawley rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2mm membrane length)

-

Syringe pump

-

Fraction collector

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

-

Tofisopam, vehicle solution (e.g., saline with 5% DMSO)

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat using isoflurane.

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula targeted at the mPFC using precise stereotaxic coordinates (e.g., AP: +3.2 mm, ML: ±0.6 mm from bregma; DV: -2.5 mm from dura).

-

Secure the cannula to the skull with dental acrylic.

-

Allow a post-surgical recovery period of 5-7 days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the mPFC.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).

-

Allow a stabilization period of at least 2 hours.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Administer tofisopam (e.g., intraperitoneally at various doses) or vehicle.

-

Continue collecting dialysate samples for at least 3 hours post-administration.

-

-

Neurochemical Analysis:

-

Analyze the collected dialysate samples for dopamine, DOPAC, and HVA content using an HPLC-ED system.

-

Quantify the concentrations by comparing peak heights to a standard curve.

-

-

Data Analysis:

-

Express the post-injection dopamine levels as a percentage of the mean baseline concentration.

-

Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to compare the effects of tofisopam and vehicle over time.

-

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for a comprehensive investigation into the effects of tofisopam on prefrontal cortex dopamine.

Conclusion and Future Directions

Tofisopam presents a unique pharmacological profile that deviates significantly from classical benzodiazepines. Its primary action as a PDE inhibitor, particularly of PDE4 and PDE10A, strongly suggests an indirect modulatory effect on the dopaminergic system. While a direct link to dopamine release in the prefrontal cortex has not yet been experimentally demonstrated, the existing evidence provides a strong rationale for this hypothesis.

Future research, employing techniques such as in vivo microdialysis as outlined in this guide, is imperative to elucidate the precise effects of tofisopam on the mesocortical dopamine pathway. Such studies would not only enhance our fundamental understanding of this atypical anxiolytic but also pave the way for novel therapeutic strategies targeting the complex interplay between phosphodiesterases and dopaminergic function in psychiatric and neurological disorders. The potential for tofisopam to modulate prefrontal cortex dopamine without the side effects of classical dopaminergic agents makes it a compelling candidate for further investigation.

Tofisopam in the Context of Irritable Bowel Syndrome: An Early-Stage Research Perspective

Disclaimer: Publicly available, dedicated early-stage research and clinical trial data specifically investigating Tofisopam for the treatment of Irritable Bowel Syndrome (IBS) is limited. This document synthesizes the known pharmacological profile of Tofisopam with hypothetical, yet plausible, preclinical and clinical research frameworks typical for IBS drug development. The data presented herein is illustrative and intended to serve as a technical guide for research and development professionals.

Tofisopam is a non-sedating anxiolytic that belongs to the 2,3-benzodiazepine class of drugs. Unlike classical 1,4-benzodiazepines, it exhibits atypical mechanisms of action, including phosphodiesterase (PDE) inhibition, which may offer a therapeutic rationale for its use in stress-sensitive gastrointestinal disorders like IBS. Its role as a regulator of the gut-brain axis is a key area of interest.

Quantitative Data Summary

The following tables represent hypothetical data from plausible preclinical and early-stage clinical studies, structured for clarity and comparative analysis.

Table 1: Hypothetical Preclinical Efficacy in a Rodent Model of Visceral Hypersensitivity

| Treatment Group | Dose (mg/kg) | Abdominal Withdrawal Reflex (AWR) Score (Mean ± SD) | Change from Baseline (%) | p-value vs. Vehicle |

| Vehicle | - | 4.2 ± 0.5 | - | - |

| Tofisopam | 10 | 3.1 ± 0.4 | -26.2% | <0.05 |

| Tofisopam | 30 | 2.3 ± 0.6 | -45.2% | <0.01 |

| Tofisopam | 100 | 1.8 ± 0.5 | -57.1% | <0.001 |

| Positive Control (Amitriptyline) | 10 | 2.1 ± 0.7 | -50.0% | <0.01 |

Table 2: Hypothetical Phase I Safety and Pharmacokinetics in Healthy Volunteers (Single Ascending Dose)

| Cohort | Dose (mg) | Cmax (ng/mL) (Mean ± SD) | Tmax (hr) (Median) | AUC₀₋₂₄ (ng·hr/mL) (Mean ± SD) | Reported Adverse Events (AEs) |

| 1 | 50 | 210 ± 45 | 1.0 | 1580 ± 320 | Mild headache (1/8) |

| 2 | 100 | 450 ± 80 | 1.5 | 3450 ± 510 | Mild nausea (2/8) |

| 3 | 200 | 890 ± 150 | 1.5 | 7100 ± 980 | Dizziness (1/8), Nausea (2/8) |

| 4 | 400 | 1650 ± 320 | 2.0 | 14200 ± 2100 | Moderate headache (3/8) |

Experimental Protocols

1. Preclinical Model of Visceral Hypersensitivity

-

Objective: To assess the efficacy of Tofisopam in reducing visceral pain in a water avoidance stress (WAS)-induced model of visceral hypersensitivity in male Wistar rats.

-

Methodology:

-

Animal Model: Adult male Wistar rats (250-300g) are subjected to WAS for 1 hour daily for 10 consecutive days to induce visceral hypersensitivity.

-

Drug Administration: Tofisopam (10, 30, 100 mg/kg), vehicle (0.5% methylcellulose), or a positive control (Amitriptyline, 10 mg/kg) is administered orally 60 minutes prior to assessment.

-

Visceral Sensitivity Assessment: Visceral sensitivity is measured by quantifying the abdominal withdrawal reflex (AWR) in response to colorectal distension (CRD) at various pressures (20, 40, 60, 80 mmHg). AWR scores are graded on a 0-4 scale.

-

Data Analysis: AWR scores are averaged for each group, and statistical analysis is performed using a two-way ANOVA with post-hoc tests to compare treatment groups to the vehicle control.

-

2. Phase I Single Ascending Dose (SAD) Clinical Trial

-

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single oral doses of Tofisopam in healthy adult subjects.

-

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.

-

Participants: Healthy male and female volunteers aged 18-55.

-

Procedure: Sequential cohorts of 8 subjects (6 active, 2 placebo) receive single oral doses of Tofisopam (e.g., 50, 100, 200, 400 mg).

-

Assessments:

-

Safety: Monitoring of vital signs, ECGs, clinical laboratory tests (hematology, chemistry, urinalysis), and recording of adverse events (AEs).

-

Pharmacokinetics: Serial blood samples are collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 8, 12, 24 hours) to determine plasma concentrations of Tofisopam and its metabolites.

-

-

Data Analysis: Safety data is summarized descriptively. Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis.

-

Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action and typical research workflows for investigating Tofisopam in IBS.

Caption: Proposed mechanism of Tofisopam via PDE4 inhibition.

Caption: A typical preclinical workflow for testing Tofisopam in an IBS model.

Caption: Flow diagram of a hypothetical Phase IIa proof-of-concept trial.

Methodological & Application

Application Notes and Protocols: Preparation of Tofisopam in DMSO for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tofisopam is an atypical benzodiazepine derivative that exhibits anxiolytic properties without the pronounced sedative, muscle relaxant, or anticonvulsant effects associated with classical benzodiazepines.[1][2][3] Unlike traditional benzodiazepines that modulate the GABA-A receptor, Tofisopam's mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes.[1][3][4] Specifically, it shows the highest affinity for PDE-4A1, followed by PDE-10A1, PDE-3, and PDE-2A3.[1][3][5] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates various downstream signaling pathways.[4][5]

Due to its poor solubility in aqueous solutions, a reliable protocol for dissolving Tofisopam is essential for in vitro studies.[6] Dimethyl sulfoxide (DMSO) is a common solvent used to dissolve a wide range of compounds for cell culture experiments due to its ability to dissolve both polar and nonpolar compounds and its miscibility with water and cell culture media.[7] This document provides a detailed protocol for the preparation of Tofisopam solutions in DMSO for use in cell culture applications.

Quantitative Data Summary

The following table summarizes key quantitative data for Tofisopam.

| Parameter | Value | Source |

| Molecular Formula | C₂₂H₂₆N₂O₄ | [8] |

| Molecular Weight | 382.45 g/mol | N/A |

| Solubility | Practically insoluble in water; Soluble in acetone; Sparingly soluble in ethanol (95) | [6] |

| IC₅₀ for PDE-2A3 | 2.11 µM | [1][5] |

| IC₅₀ for PDE-3A | 1.98 µM | [1][5] |

| IC₅₀ for PDE-4A1 | 0.42 µM | [1][5] |

| IC₅₀ for PDE-10A1 | 0.92 µM | [1][5] |

Experimental Protocols

Materials

-

Tofisopam powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, filtered pipette tips

-

Vortex mixer

-

Water bath or heat block (optional)

-

Cell culture medium appropriate for the cell line being used

Preparation of Tofisopam Stock Solution (10 mM)

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.

-

Weighing Tofisopam: Accurately weigh the desired amount of Tofisopam powder. For a 10 mM stock solution, this will be 3.82 mg per 1 mL of DMSO.

-

Dissolving in DMSO:

-

Add the weighed Tofisopam powder to a sterile microcentrifuge tube.

-

Add the calculated volume of cell culture grade DMSO.

-

Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

-

-

Gentle Heating (Optional): If the Tofisopam does not fully dissolve, gentle warming in a water bath or heat block at 37°C for 5-10 minutes can aid dissolution. Vortex again after warming.

-

Sterilization (Optional): If sterility is a major concern, the final stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

-

Storage: Store the 10 mM Tofisopam stock solution at -20°C for up to one month or at -80°C for up to six months.[9] Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

-

Thawing the Stock Solution: Thaw the 10 mM Tofisopam stock solution at room temperature.

-

Dilution in Cell Culture Medium:

-

It is crucial to dilute the Tofisopam stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.

-

Important Note on Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[10] Some studies recommend a final DMSO concentration of less than 0.1%.[10]

-

-

Example Dilution (for a final concentration of 10 µM in 10 mL of medium):

-

Add 10 µL of the 10 mM Tofisopam stock solution to 10 mL of pre-warmed cell culture medium.

-

This results in a final Tofisopam concentration of 10 µM and a final DMSO concentration of 0.1%.

-

Mix the working solution thoroughly by gentle inversion before adding it to the cells.

-

Control Group

-

It is essential to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the Tofisopam-treated samples.

Visualizations

Caption: Workflow for preparing Tofisopam solutions.

Caption: Tofisopam's mechanism of action.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis | springermedizin.de [springermedizin.de]

- 3. Tofisopam | C22H26N2O4 | CID 5502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Tofisopam? [synapse.patsnap.com]

- 5. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. GSRS [precision.fda.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

Tofisopam Dosage Calculation for Mouse Models of Anxiety: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofisopam is an atypical benzodiazepine derivative with anxiolytic properties, distinguishing itself from classical benzodiazepines through its unique mechanism of action. Unlike traditional benzodiazepines that modulate the GABA-A receptor, tofisopam is a phosphodiesterase (PDE) inhibitor, specifically targeting PDE-4 and PDE-10A. This novel mechanism suggests a different pharmacological profile, potentially devoid of the sedative and muscle-relaxant side effects associated with conventional anxiolytics. These application notes provide a comprehensive overview of the available data on tofisopam dosage in mouse models, with a focus on anxiety-related behaviors. While direct protocols for anxiety models are limited in the current literature, this document extrapolates from existing studies on antidepressant-like and antipsychotic effects to guide researchers in designing their experimental protocols.

Data Presentation

The following tables summarize the quantitative data gathered from preclinical studies involving tofisopam administration in mice. It is important to note that while tofisopam is recognized for its anxiolytic properties, specific dose-response data in validated mouse models of anxiety are not extensively documented in the available literature. The presented data is derived from studies assessing antidepressant-like and antipsychotic-like effects, which often have overlapping neurobiological pathways with anxiety.

Table 1: Tofisopam Dosage and Effects in Mice

| Dose (mg/kg) | Administration Route | Mouse Model | Observed Effects | Citation |

| 25 | Not specified | Tail Suspension Test, Modified Forced Swimming Test | Ineffective in producing antidepressant-like effects. | |

| 50 | Intraperitoneal (i.p.) | Dizocilpine-induced immobility (model of psychosis) | Ameliorated dizocilpine-induced prolongation of immobility, suggesting antipsychotic-like activity. Anxiolytic properties are also reported for the 2,3-benzodiazepine class in models including the elevated plus maze and light-dark box. | |

| 50 | Not specified | Tail Suspension Test, Modified Forced Swimming Test | Significantly shortened immobility time, indicating antidepressant-like effects. | |

| 100 | Not specified | Tail Suspension Test, Modified Forced Swimming Test | Significantly shortened immobility time, indicating antidepressant-like effects. |

Table 2: Pharmacokinetic Parameters of Tofisopam in Various Species

| Species | Tmax (hours) | Biological Half-life (t½) | Primary Route of Elimination | Citation |

| Mouse | Not specified | Not specified | Feces and Urine | |

| Rat | 0.5 - 1.0 | Not specified | Feces and Urine | |

| Human | 1.0 - 1.5 | 2.7 - 3.5 hours | Urine |

Experimental Protocols

Protocol 1: Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

Materials:

-

Elevated plus maze apparatus (two open arms and two closed arms)

-

Tofisopam

-

Vehicle (e.g., saline, DMSO, or as specified in the literature)

-

Syringes and needles for administration

-

Video recording and analysis software

Procedure:

-

Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Drug Administration:

-

Prepare a stock solution of tofisopam in the chosen vehicle.

-

Administer tofisopam or vehicle to the mice via the desired route (e.g., intraperitoneal injection). Based on existing studies, a starting dose range of 25-100 mg/kg is suggested.

-

Allow for a pre-treatment period of 30-60 minutes before testing.

-

-

Testing:

-

Place the mouse in the center of the EPM, facing an open arm.

-

Allow the mouse to explore the maze for a 5-minute period.

-

Record the session using a video camera mounted above the maze.

-

-

Data Analysis:

-

Analyze the video recordings to score the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled.

-

-

Anxiolytic effects are indicated by a significant increase in the time spent and the number of entries into the open arms.

-

Protocol 2: Light-Dark Box Test

The Light-Dark Box test is another common assay for assessing anxiety-like behavior. It is based on the conflict between the exploratory drive of mice and their innate aversion to brightly illuminated areas.

Materials:

-

Light-dark box apparatus (a box divided into a light and a dark compartment)

-

Tofisopam

-

Vehicle

-

Syringes and needles

-

Video recording and analysis software

Procedure:

-

Animal Acclimation: Acclimate mice to the testing room for at least 1 hour prior to the experiment.

-

Drug Administration:

-

Administer tofisopam or vehicle as described in the EPM protocol. A starting dose range of 25-100 mg/kg is recommended for initial studies.

-

Allow for a 30-60 minute pre-treatment period.

-

-

Testing:

-

Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.

-

Allow the mouse to freely explore the apparatus for a 5 to 10-minute period.

-

Record the session with a video camera.

-

-

Data Analysis:

-

Score the following behavioral measures:

-

Time spent in the light compartment.

-

Time spent in the dark compartment.

-

Latency to enter the dark compartment.

-

Number of transitions between the two compartments.

-

-

An anxiolytic effect is indicated by an increase in the time spent in the light compartment and the number of transitions.

-

Mandatory Visualization

Signaling Pathway of Tofisopam

Caption: Proposed signaling pathway for the anxiolytic effects of tofisopam.

Experimental Workflow for Tofisopam in Anxiety Models

Caption: General experimental workflow for assessing tofisopam in mouse anxiety models.

Application Note: Quantification of Tofisopam in Human Plasma using a Validated HPLC-UV Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Tofisopam in human plasma. The described protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by chromatographic separation on a C18 column with UV detection. The method has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Tofisopam is an anxiolytic agent belonging to the 2,3-benzodiazepine class of drugs. Unlike traditional benzodiazepines, it exhibits its therapeutic effects with minimal sedative, muscle relaxant, or anticonvulsant properties. Accurate quantification of Tofisopam in biological matrices such as plasma is crucial for understanding its pharmacokinetic profile and for clinical research. This document provides a detailed protocol for a validated HPLC-UV method for the determination of Tofisopam in human plasma.

Experimental Protocols

Materials and Reagents

-

Tofisopam reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

-

Human plasma (drug-free)

-

Ethyl acetate (AR grade)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Centrifuge

-

Vortex mixer

-

Sample evaporation system (e.g., nitrogen evaporator)

-

Analytical balance

-

Micropipettes

Preparation of Standard Solutions

Stock Solution (100 µg/mL): Accurately weigh 10 mg of Tofisopam reference standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 500 µL of plasma sample into a clean centrifuge tube.

-

Add 100 µL of the internal standard solution (if used).

-

Add 2.5 mL of ethyl acetate.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Inject 20 µL of the reconstituted sample into the HPLC system.

HPLC Method

A reversed-phase HPLC method was developed and validated for the determination of Tofisopam.[1][2] The chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 0.1% Orthophosphoric acid in water : Methanol (10:90 v/v)[1] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 238 nm[1] |

| Column Temperature | Ambient |

| Run Time | 10 minutes |

Method Validation

The developed method was validated according to ICH guidelines for system suitability, linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy.[1]

System Suitability

System suitability was assessed by injecting six replicate injections of a standard solution. The acceptance criteria were a relative standard deviation (RSD) of less than 2% for peak area and retention time.

Linearity

Linearity was established over a concentration range of 10-60 µg/ml.[1] The calibration curve was constructed by plotting the peak area against the concentration of Tofisopam. The regression coefficient (r²) should be greater than 0.999.[1]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 was considered for LOD and 10:1 for LOQ. The reported LOD and LOQ for a similar method were 2.75 µg/ml and 8.855 µg/ml, respectively.[1] Another sensitive method reported a detection limit of 2 ng/mL.[3][4]

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high) on the same day and on three different days. The %RSD for precision should be less than 2%, and the accuracy should be within 98-103%.[1]

Data Presentation

Table 1: HPLC Method Parameters

| Parameter | Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 0.1% Orthophosphoric acid in water : Methanol (10:90 v/v)[1] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 238 nm[1] |

| Column Temperature | Ambient |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 10-60 µg/ml[1] |

| Regression Coefficient (r²) | > 0.999[1] |

| LOD | 2.75 µg/ml[1] |

| LOQ | 8.855 µg/ml[1] |

| Intra-day Precision (%RSD) | < 2%[1] |

| Inter-day Precision (%RSD) | < 2%[1] |

| Accuracy (%) | 98-103%[1] |

Visualizations

Caption: Workflow for Tofisopam Quantification.

Caption: Method Validation Parameter Relationships.

References

- 1. rjptonline.org [rjptonline.org]

- 2. Analytical Method Development and Validation of Tofisopam in Pure and Pharmaceutical formulation [ouci.dntb.gov.ua]

- 3. Analysis of tofisopam in human serum by column-switching semi-micro high-performance liquid chromatography and evaluation of tofisopam bioequivalency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Tofisopam in Electrophysiology Slice Recordings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofisopam is an atypical benzodiazepine derivative that exhibits anxiolytic properties without the sedative, muscle relaxant, or anticonvulsant effects typically associated with classical benzodiazepines.[1][2] Its unique pharmacological profile stems from a mechanism of action that does not involve direct modulation of the GABA-A receptor benzodiazepine binding site.[1][3] Instead, Tofisopam functions as a phosphodiesterase (PDE) inhibitor, with notable activity against PDE-2A3, PDE-3, PDE-4A1, and PDE-10A1.[3][4] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which is believed to mediate its therapeutic effects.[1]

These application notes provide a framework for investigating the effects of Tofisopam on neuronal activity and synaptic transmission in ex vivo brain slice preparations. Given the absence of direct published data on Tofisopam in slice electrophysiology, the protocols and expected outcomes are based on its known mechanism as a PDE inhibitor and the established effects of selective inhibitors of the PDE subtypes it targets.

Mechanism of Action: A Signaling Pathway Overview

Tofisopam's primary mechanism of action is the inhibition of several phosphodiesterase (PDE) isoenzymes. PDEs are responsible for the degradation of cyclic nucleotides, such as cAMP and cGMP. By inhibiting PDEs, Tofisopam leads to an accumulation of intracellular cAMP. This increase in cAMP can activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including ion channels and transcription factors, ultimately modulating neuronal excitability and synaptic plasticity.

Data Presentation: Expected Electrophysiological Effects

Due to the lack of direct experimental data for Tofisopam in slice electrophysiology, the following table summarizes the expected effects based on its known targets (PDE2, PDE4, and PDE10A). These should be considered as starting hypotheses for experimental investigation.

| Parameter | Expected Effect of Tofisopam | Rationale (Based on PDE Inhibition) |

| Neuronal Excitability | ||

| Resting Membrane Potential | No significant change or slight depolarization | Increased cAMP can modulate leak potassium channels. |

| Input Resistance | Increase | PKA-mediated phosphorylation can close certain K+ channels. |

| Action Potential Firing Rate | Increase in response to depolarizing current injections | Increased input resistance and modulation of voltage-gated channels. |

| Synaptic Transmission | ||

| Excitatory Postsynaptic Potentials (EPSPs) | Potentiation | PDE10A inhibition increases the responsiveness of neurons to cortical stimulation. |

| Inhibitory Postsynaptic Potentials (IPSPs) | Variable; potentially reduced amplitude | cAMP/PKA signaling can modulate GABA-A receptor function. |

| Paired-Pulse Ratio (PPR) | Decrease | Suggests a potential increase in presynaptic release probability. |

| Synaptic Plasticity | ||

| Long-Term Potentiation (LTP) | Facilitation or enhancement | PDE4 inhibition is known to facilitate the induction and maintenance of LTP. |

Experimental Protocols

This section outlines a general protocol for investigating the effects of Tofisopam on synaptic transmission in acute brain slices using whole-cell patch-clamp electrophysiology. The hippocampus is a common brain region for such studies due to its well-defined circuitry and role in learning and memory.

Protocol 1: Preparation of Acute Hippocampal Slices

-

Animal Euthanasia and Brain Extraction:

-

Anesthetize a rodent (e.g., C57BL/6 mouse, P21-P35) with isoflurane and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.

-

-

Slicing Solution (Example):

-

Sucrose-based artificial cerebrospinal fluid (aCSF) to improve neuronal viability.

-

Composition (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 10 D-glucose.

-

-

Slicing:

-

Glue the brain to the stage of a vibratome.

-

Cut 300-400 µm thick coronal or sagittal slices containing the hippocampus.

-

-

Recovery:

-

Transfer slices to a holding chamber containing aCSF at 32-34°C for 30 minutes.

-

The aCSF composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 D-glucose.

-

Allow slices to equilibrate at room temperature for at least 1 hour before recording.

-

Protocol 2: Whole-Cell Patch-Clamp Recording

-

Slice Transfer and Visualization:

-

Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

-

Visualize pyramidal neurons in the CA1 region of the hippocampus using an upright microscope with DIC optics.

-

-

Pipette Preparation:

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.

-

Fill with an internal solution, for example (in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH 7.3, ~290 mOsm).

-

-

Recording:

-

Obtain a giga-ohm seal (>1 GΩ) on a target neuron.

-

Rupture the membrane to achieve whole-cell configuration.

-

Record baseline synaptic activity (e.g., spontaneous EPSCs/IPSCs) or evoke responses by stimulating Schaffer collaterals with a bipolar electrode.

-

-

Drug Application:

-

Prepare a stock solution of Tofisopam in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in aCSF.

-

After recording a stable baseline for 10-15 minutes, bath-apply Tofisopam (e.g., 1-10 µM).

-

Record the effects of Tofisopam on the chosen electrophysiological parameters.

-

Perform a washout by perfusing with drug-free aCSF.

-

Experimental Workflow Visualization

Logical Relationships of Tofisopam's Effects